![molecular formula C16H16FN3O2S B4722644 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4722644.png)
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become an effective therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide targets BTK, a key enzyme involved in B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various B-cell malignancies by regulating B-cell proliferation, survival, and differentiation. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, leading to decreased downstream signaling pathways and ultimately decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have shown that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has significant antitumor activity in xenograft models of B-cell malignancies. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has several advantages as a therapeutic agent for the treatment of B-cell malignancies. It has shown significant antitumor activity in preclinical models and has the potential to become an effective therapeutic agent for the treatment of B-cell malignancies. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical studies. However, there are also limitations to the use of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in lab experiments. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is a small molecule inhibitor and may have limited efficacy in patients with high BTK expression levels. Additionally, 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide may have limited efficacy in patients with mutations in downstream signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide. One potential direction is the use of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in combination with other therapeutic agents for the treatment of B-cell malignancies. Combination therapy has the potential to improve efficacy and overcome resistance mechanisms. Another potential direction is the study of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in patients with different types of B-cell malignancies, including CLL, MCL, and DLBCL. Finally, the development of biomarkers for patient selection and monitoring of response to 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is an important future direction for the study of this therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has significant antitumor activity in xenograft models of B-cell malignancies.
Eigenschaften
IUPAC Name |
1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHMJISKQHOEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.